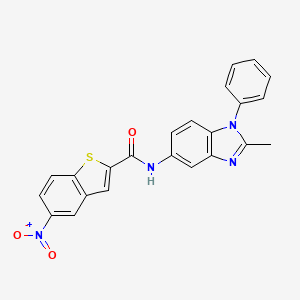
(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride” is a chemical compound with the CAS number 2007916-27-8 . It has a molecular weight of 381.51 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H5Cl2F7N2.ClH/c10-4-1-3 (2-5 (11)6 (4)20-19)7 (12,8 (13,14)15)9 (16,17)18;/h1-2,20H,19H2;1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 381.51 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available data.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatization
Reactions involving hydrazine derivatives, including fluorinated phenylhydrazines, are pivotal in the synthesis of complex molecules. For instance, reactions of α-perfluorophenylpyrylium salts with hydrazine hydrate result in derivatives useful for various applications, indicating the importance of these reactions in the creation of novel compounds with potential utility in different scientific fields (Kargapolova et al., 2010). Additionally, the reactivity of (E)-4-Hydroxy-2-nonenal with fluorinated phenylhydrazines has been explored, revealing that these reactions can be efficiently used for the derivatization of key biomarkers of lipid peroxidation, showcasing the role of such compounds in analytical chemistry (Matera et al., 2012).
Biological Applications and Toxicity Studies
Phenylhydrazine derivatives, closely related to the compound , have been utilized in biological studies, such as inducing dose-dependent cytotoxicity in zebrafish embryos. These studies demonstrate the effects of phenylhydrazine compounds on survival rates, mortality rates, hatching rates, and phenotypic anomalies in a dose and time-dependent manner, highlighting their utility in toxicological research (Rajagopal et al., 2019).
Environmental and Analytical Chemistry
The detection of hydrazine in environmental and biological samples is a crucial application of hydrazine derivatives. A novel sensor for hydrazine detection, using polyaniline thin films processed from hexafluoroisopropanol, demonstrates the innovative approaches being developed for environmental monitoring and safety. This method highlights the potential for using hydrazine derivatives in the development of sensitive and selective sensors for hazardous substances (Virji et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F7N2.ClH/c10-4-1-3(2-5(11)6(4)20-19)7(12,8(13,14)15)9(16,17)18;/h1-2,20H,19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHADRHMWXJDVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)C(C(F)(F)F)(C(F)(F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3F7N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2973726.png)
![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2973727.png)
![ethyl 6-methyl-4-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2973729.png)
![2-(butylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2973730.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973733.png)
![Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2973736.png)
![2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2973737.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973740.png)

![N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2973742.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2973744.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2973746.png)